Product packaging for 4,6-Dichloro-5-fluoro-2-methylpyrimidine(Cat. No.:CAS No. 105806-13-1)

4,6-Dichloro-5-fluoro-2-methylpyrimidine

Cat. No.: B017591
CAS No.: 105806-13-1
M. Wt: 180.99 g/mol
InChI Key: IWPZWKNMDQSDQP-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-fluoro-2-methylpyrimidine (CAS: 105806-13-1) is a versatile halogenated pyrimidine intermediate of significant importance in scientific research and development. Its molecular structure, characterized by reactive chlorine atoms and an electron-withdrawing fluorine substituent, makes it a valuable building block for constructing more complex molecules through selective substitution reactions, including cross-coupling. Key Applications & Research Value: Pharmaceutical Intermediate: This compound serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs). Its scaffold is utilized in developing novel compounds screened for a range of biological activities, including potential antiviral and antimicrobial agents. Agrochemical Research: The compound is extensively used as a key intermediate in the development of agrochemicals, particularly herbicides and plant growth regulators. The pyrimidine core is a common motif in molecules designed for crop protection. Chemical Synthesis: The presence of multiple halogen atoms allows for sequential and regioselective functionalization. The chlorine atoms at the 4 and 6 positions can be displaced by various nucleophiles (e.g., amines, alkoxides), while the fluorine at the 5 position and the methyl group at the 2 position influence the electron density and steric profile, guiding further synthetic modifications. Mechanism of Action & Biological Relevance: As a synthetic intermediate, the compound itself is not a final active agent. Its value lies in its role as a precursor. Related 5-fluoro-2-amino-4,6-dichloropyrimidine analogues have demonstrated potent biological activity in research settings, such as inhibiting immune-activated nitric oxide (NO) production in vitro, suggesting potential as a scaffold for anti-inflammatory agent development. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Cl2FN2 B017591 4,6-Dichloro-5-fluoro-2-methylpyrimidine CAS No. 105806-13-1

Properties

IUPAC Name

4,6-dichloro-5-fluoro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2/c1-2-9-4(6)3(8)5(7)10-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPZWKNMDQSDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547842
Record name 4,6-Dichloro-5-fluoro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105806-13-1
Record name 4,6-Dichloro-5-fluoro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4,6 Dichloro 5 Fluoro 2 Methylpyrimidine

De Novo Synthesis of the Pyrimidine (B1678525) Ring System

The de novo synthesis of the pyrimidine core is the foundational stage for producing 4,6-dichloro-5-fluoro-2-methylpyrimidine. This typically involves the construction of a 4,6-dihydroxy-2-methylpyrimidine (B75791) intermediate, which serves as a versatile precursor for subsequent halogenation reactions.

Cyclocondensation Strategies for 4,6-Dihydroxy-2-methylpyrimidine Precursors

Cyclocondensation reactions are the most common and efficient methods for forming the pyrimidine ring. These reactions involve the joining of two or more molecules to form a cyclic structure. The Pinner synthesis, a classical method, involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comslideshare.net

The synthesis of the 4,6-dihydroxy-2-methylpyrimidine precursor is effectively achieved through the cyclocondensation of a malonic ester, such as dimethyl malonate or diethyl malonate, with acetamidine hydrochloride. google.comtsijournals.com This reaction is typically conducted in the presence of a strong base like sodium methoxide in a methanol solvent. google.comgoogle.com

The reaction mechanism begins with the deprotonation of the malonic ester by the base to form an enolate. This is followed by a nucleophilic attack of the amidine on one of the carbonyl groups of the ester. Subsequent intramolecular cyclization and elimination of alcohol molecules result in the formation of the stable pyrimidine ring. nih.govresearchgate.net The reaction is carefully controlled, often starting at low temperatures (ice bath) and then proceeding at a slightly elevated temperature (18-25 °C) for several hours. google.comgoogle.com After the reaction, the methanol is removed, and the product is precipitated by acidifying the aqueous solution, followed by crystallization at low temperatures to yield the white solid 4,6-dihydroxy-2-methylpyrimidine. google.com

Table 1: Cyclocondensation Reaction Conditions for 4,6-Dihydroxy-2-methylpyrimidine

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Dimethyl Malonate Acetamidine HCl Sodium Methoxide Methanol 18-25 3-5 86-87 google.comgoogle.com
Diethyl Malonate Acetamidine HCl Sodium Methoxide Methanol Reflux Not Specified High tsijournals.com

Modern synthetic chemistry has seen the development of various catalytic systems to improve the efficiency and environmental footprint of pyrimidine synthesis. While the classical Pinner synthesis is robust, catalytic methods offer milder reaction conditions and broader substrate scope. mdpi.com Copper-catalyzed cycloaddition reactions are a powerful tool for constructing pyrimidines from components like alkynes and amidines. mdpi.com Other transition-metal-catalyzed reactions are also employed for their efficiency. humanjournals.com Organocatalysts, such as proline, have been shown to be effective in selectively synthesizing heterocyclic compounds. jchemrev.com For instance, some methods utilize an iron(II)-complex to catalyze the regioselective reaction between carbonyl compounds and amidines. humanjournals.comorganic-chemistry.org These catalytic approaches represent a significant advancement, providing pathways to pyrimidine derivatives under more controlled and often greener conditions.

Stereoselective Synthesis of Pyrimidine Analogues

While this compound is an achiral molecule, the broader field of pyrimidine synthesis includes advanced stereoselective methodologies for creating chiral analogues, which are of significant interest in pharmaceutical research. Chiral pyrimidine derivatives can be synthesized from amino acid-derived carboxamides, yielding products with specific stereochemistry. mdpi.com Chiral pool synthesis methods are also used, starting from readily available chiral molecules to build the pyrimidine scaffold. jchemrev.com Asymmetric catalysis, employing chiral catalysts, can guide the formation of a specific enantiomer or diastereomer of a pyrimidine derivative, which is crucial when developing stereospecific drugs.

Halogenation Protocols for Introducing Chlorine and Fluorine Substituents

Following the synthesis of the 4,6-dihydroxy-2-methylpyrimidine precursor, the next critical stage is the introduction of halogen atoms onto the pyrimidine ring. This involves highly regioselective reactions to place chlorine atoms at the C-4 and C-6 positions.

Regioselective Chlorination at C-4 and C-6 Positions

The conversion of the hydroxyl groups at the C-4 and C-6 positions of the pyrimidine ring to chloro groups is a standard transformation in heterocyclic chemistry. nih.gov The tautomeric nature of 4,6-dihydroxy-2-methylpyrimidine, which exists predominantly as 2-methylpyrimidine-4,6-dione, facilitates this reaction.

The most common and effective reagent for this dichlorination is phosphorus oxychloride (POCl₃). nih.govoregonstate.edu The reaction is typically performed by heating the dihydroxy precursor in excess POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline or N,N-diethylaniline. google.comdeepdyve.comepo.org The base acts as an acid scavenger. justia.com The reaction mechanism involves the activation of the carbonyl groups (in the dione tautomer) by POCl₃, forming a reactive intermediate that is then susceptible to nucleophilic attack by chloride ions, leading to the substitution of the hydroxyl groups with chlorine.

In some protocols, the reaction is carried out without a solvent, using POCl₃ as both the reagent and the reaction medium. nih.govgoogle.com Other methods employ a chlorinated solvent such as dichloroethane. google.com Newer procedures have also been developed using reagents like thionyl chloride or phosgene in the presence of a base. epo.orgchemicalbook.comgoogle.com These methods can offer advantages in terms of waste reduction and operational simplicity. For instance, using phosgene with a tertiary amine base avoids the large amounts of phosphoric acid by-product generated when using POCl₃. epo.org

Table 2: Reagents and Conditions for Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

Chlorinating Agent Base/Catalyst Solvent Temperature Yield Reference
Phosphorus Oxychloride (POCl₃) N,N-Diethylaniline Dichloroethane Reflux High google.com
Phosphorus Oxychloride (POCl₃) N,N-Dimethylaniline None Reflux High deepdyve.comgoogleapis.com
Thionyl Chloride N/A Acetonitrile 80 °C 94% chemicalbook.com
Phosgene (COCl₂) N,N-Dimethylaniline Dichloromethane Reflux High epo.org
Triphosgene N,N-Diethylaniline Dichloroethane Reflux High google.com
Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing waste and by-product formation. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

In the case of chlorination with phosphorus oxychloride, a significant process improvement involves conducting the reaction in the absence of a base. Traditional methods often employ tertiary amines as bases, which can lead to the formation of large amounts of phosphate-containing wastewater during workup. By eliminating the base, the process becomes more environmentally friendly and cost-effective, as the recovery and reuse of the base are no longer necessary. The reaction is typically carried out using an excess of POCl₃, which also serves as the solvent, at reflux temperature.

For chlorinations involving triphosgene, the reaction is often performed in an inert solvent such as dichloroethane in the presence of a base like N,N-diethylaniline. The slow addition of a triphosgene solution to the heated reaction mixture is a common practice to control the exothermic reaction and the in-situ generation of phosgene.

Chlorinating AgentPrecursorReaction ConditionsYieldReference
POCl₃4,6-dihydroxy-5-fluoropyrimidineReflux, 4 hours (base-free)81.6%(Not a direct synthesis of the target molecule)
Triphosgene4,6-dihydroxy-2-methylpyrimidineDichloroethane, N,N-diethylaniline, reflux, 6-8 hoursHigh(For a similar, non-fluorinated compound)

Introduction of Fluorine at the C-5 Position

The introduction of a fluorine atom at the C-5 position of the pyrimidine ring can be achieved through two primary strategies: direct electrophilic fluorination of a pre-formed pyrimidine ring or by constructing the pyrimidine ring from a fluorinated building block.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of an electron-rich pyrimidine precursor with a source of "F+". A variety of electrophilic fluorinating reagents have been developed, with N-fluorosulfonimides and Selectfluor® being among the most common. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and user-friendly electrophilic fluorinating agent. The reaction mechanism is believed to involve the attack of the electron-rich C-5 position of the pyrimidine ring on the electrophilic fluorine atom of the reagent.

While direct fluorination of 2-methyl-4,6-dihydroxypyrimidine at the C-5 position is a potential route, the harsh conditions sometimes required for electrophilic fluorination can lead to side reactions and degradation of the starting material. Therefore, careful optimization of the reaction conditions, including the choice of solvent and temperature, is essential.

Cyclization with Fluorinated Building Blocks

An alternative and often more regioselective approach to obtaining 5-fluoropyrimidines is to construct the heterocyclic ring from a precursor that already contains the fluorine atom. This strategy avoids the need for direct fluorination of the sensitive pyrimidine ring.

A successful method involves the cyclocondensation of a fluorinated three-carbon building block with an amidine. For instance, potassium 2-cyano-2-fluoroethenolate can react with acetamidine hydrochloride under mild conditions to form the corresponding 5-fluoropyrimidine derivative. This method offers high yields and tolerates a variety of functional groups. The reaction proceeds through the nucleophilic attack of the amidine on the electrophilic carbons of the fluorinated building block, followed by cyclization and aromatization to yield the desired 5-fluoropyrimidine.

Fluorination MethodPrecursor/Building BlockReagentKey Features
Electrophilic Fluorination2-Methyl-4,6-dihydroxypyrimidine (hypothetical)Selectfluor®Direct introduction of fluorine.
CyclizationPotassium 2-cyano-2-fluoroethenolate and Acetamidine hydrochloride-High regioselectivity and yield under mild conditions.

Modern Synthetic Techniques and Process Intensification

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods in the chemical industry. Process intensification, which aims to achieve dramatic improvements in manufacturing and processing by developing smaller, cleaner, and more energy-efficient technologies, is a key aspect of this endeavor.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side reactions.

Transition Metal-Free Synthetic Routes

The synthesis of halogenated pyrimidines, including this compound, has traditionally relied on methods that, while effective, are often categorized separately from modern "transition metal-free" catalytic systems. However, it is noteworthy that many of these established procedures are inherently free of transition metals. These routes typically involve the chlorination of a pyrimidine precursor, often a dihydroxy derivative, using a strong chlorinating agent.

One of the most common approaches involves the use of phosphorus oxychloride (POCl₃) to replace hydroxyl groups with chlorine atoms on the pyrimidine ring. This method, while robust, can be harsh and may require careful control of reaction conditions. In some variations, a tertiary amine catalyst is employed to facilitate the reaction.

A notable advantage of these routes is the avoidance of potentially toxic and expensive transition metal catalysts, which can contaminate the final product and necessitate additional purification steps. The development of newer transition metal-free strategies often focuses on milder reagents and more environmentally benign conditions. For the synthesis of the related compound, 4,6-dichloro-5-fluoropyrimidine (B1312760), a process has been described that involves the reaction of 4,6-dihydroxy-5-fluoropyrimidine with phosphorus oxychloride. In some instances, a base such as dimethylaniline is used. An alternative approach aims to reduce waste by avoiding the use of a base, thereby simplifying the work-up process and minimizing the generation of phosphate-containing wastewater.

The following table summarizes a representative transition metal-free approach for the synthesis of a closely related dichlorofluoropyrimidine, which can be conceptually applied to the 2-methyl derivative.

Table 1: Transition Metal-Free Synthesis of a Dichlorofluoropyrimidine Derivative

Precursor Chlorinating Agent Catalyst/Base Solvent Reaction Conditions Yield
4,6-dihydroxy-5-fluoropyrimidine Phosphorus oxychloride (POCl₃) N,N-dimethylaniline - 110°C, 6 hours High

This table is generated based on data for the synthesis of 4,6-dichloro-5-fluoropyrimidine and is presented as a conceptual model for the synthesis of the 2-methyl analog.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of halogenated pyrimidimes, which often involves highly exothermic reactions and hazardous reagents, is particularly well-suited for adaptation to a continuous flow setup.

While specific, detailed continuous flow methodologies for this compound are not extensively reported in the literature, the principles of flow chemistry have been successfully applied to the synthesis of a wide range of heterocyclic compounds, including other pyrimidine derivatives. These examples demonstrate the feasibility and potential benefits of adapting existing batch syntheses to a continuous flow platform.

The following table outlines a conceptual continuous flow process for the chlorination step in the synthesis of a dichlorofluoropyrimidine derivative.

Table 2: Conceptual Continuous Flow Process for Dichlorofluoropyrimidine Synthesis

Process Step Reactor Type Reagents Temperature Residence Time Key Advantages
Chlorination Heated Coil Reactor 4,6-dihydroxy-5-fluoro-2-methylpyrimidine slurry, Phosphorus oxychloride 100-120°C 5-20 minutes Enhanced safety, precise temperature control, improved yield
In-line Quenching Mixing Tee Reaction mixture, Quenching agent (e.g., water/ice) <10°C <1 minute Rapid and controlled quenching of the reaction

This table is a conceptual representation of how a continuous flow process could be applied to the synthesis of the target compound.

Chemical Reactivity and Derivatization Strategies of 4,6 Dichloro 5 Fluoro 2 Methylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Ring Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide range of functional groups onto the electron-deficient pyrimidine ring. The presence of two chlorine atoms at the C-4 and C-6 positions of 4,6-dichloro-5-fluoro-2-methylpyrimidine makes it an excellent substrate for such reactions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the halogen substituents, facilitates the attack of nucleophiles.

The generally accepted mechanism for SNAr reactions on activated aryl halides involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org Subsequently, the leaving group is expelled, and aromaticity is restored. The rate of these reactions is often dependent on the formation of the Meisenheimer complex. masterorganicchemistry.com

Selective Amination and Alkoxylation at C-4 and C-6

The chlorine atoms at the C-4 and C-6 positions are susceptible to displacement by various nucleophiles, including amines and alkoxides. The symmetrical nature of the substitution at these positions in 4,6-dichloropyrimidine (B16783) derivatives simplifies the initial substitution, as both sites are electronically equivalent. proquest.com However, once the first substitution has occurred, the electronic nature of the newly introduced group can influence the reactivity of the remaining chlorine atom.

Selective mono- and disubstitution can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the nucleophile, temperature, and reaction time. For instance, the reaction of 4,6-dichloropyrimidines with one equivalent of an amine can lead to the formation of the mono-aminated product. nih.gov Subsequent reaction with a different nucleophile allows for the synthesis of unsymmetrically substituted pyrimidines.

The reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with primary aliphatic amines has been shown to selectively displace the sulfone group, while reactions with anilines and secondary aliphatic amines in the presence of a weak base lead to the selective displacement of a chlorine atom. researchgate.net This highlights the nuanced reactivity that can be achieved by varying the nucleophile and reaction conditions.

Table 1: Examples of Nucleophilic Substitution Reactions

Reactant Nucleophile Product Reference
4,6-dichloro-2-methylpyrimidine Morpholine 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine chemicalbook.com
4,6-dichloro-2-methylpyrimidine Ethylamine 6-chloro-N-ethyl-2-methylpyrimidin-4-amine chemicalbook.com

Formation of Heterocyclic Conjugates

The reactivity of the chloro-substituents at C-4 and C-6 provides a straightforward route for the synthesis of pyrimidine-based heterocyclic conjugates. By employing bifunctional nucleophiles or through sequential reactions, the pyrimidine core can be linked to other heterocyclic systems. These conjugates are of significant interest in medicinal chemistry and materials science due to their potential for novel biological activities and physical properties. For example, the reaction of 4,6-dichloropyrimidines with amino-substituted heterocycles can lead to the formation of complex structures with potential applications in drug discovery.

Control of Regioselectivity for Diverse Functionalization

While the C-4 and C-6 positions in the parent this compound are equivalent, the introduction of a substituent at one of these positions breaks this symmetry and introduces the challenge of regioselectivity in subsequent reactions. The nature of the first substituent significantly influences the electronic distribution within the pyrimidine ring, thereby directing the position of the second nucleophilic attack.

In 2,4-dichloropyrimidines, substitution typically occurs selectively at the C-4 position. wuxiapptec.com However, the presence of other substituents on the ring can alter this selectivity. wuxiapptec.com For example, an electron-donating group at the C-6 position can direct substitution to the C-2 position. wuxiapptec.com Understanding and controlling this regioselectivity is crucial for the synthesis of specifically functionalized pyrimidine derivatives. wuxiapptec.comshd-pub.org.rs Factors such as the nature of the nucleophile, the solvent, and the presence of catalysts can all play a role in determining the outcome of the reaction.

Transformations Involving the C-5 Fluorine Atom

The fluorine atom at the C-5 position is generally less reactive towards nucleophilic substitution compared to the chlorine atoms at C-4 and C-6. This is a common feature in nucleophilic aromatic substitution, where the reactivity order is often F > Cl > Br > I, a trend attributed to the high electronegativity of fluorine which activates the ring towards nucleophilic attack, even though the C-F bond is strong. masterorganicchemistry.com However, in the context of the pyrimidine ring, the chlorine atoms are more readily displaced.

Chemical Modifications of the C-2 Methyl Group

The methyl group at the C-2 position offers another site for chemical modification, although it is generally less reactive than the halogenated positions on the pyrimidine ring. The protons of the methyl group can be susceptible to deprotonation by strong bases, creating a nucleophilic center that can react with various electrophiles. This allows for the elongation of the carbon chain or the introduction of other functional groups at this position.

While direct transformations of the C-2 methyl group of this compound are not explicitly described in the provided results, analogous reactions on similar pyrimidine systems suggest potential synthetic routes. For example, condensation reactions with aldehydes or ketones could be envisioned following deprotonation.

Construction of Fused Heterocyclic Systems Utilizing the Pyrimidine Core

The di-chloro substitution pattern of this compound makes it an ideal precursor for the construction of fused heterocyclic systems. By reacting with bifunctional nucleophiles, where the nucleophilic centers can react with both chlorine atoms, a new ring can be annulated onto the pyrimidine core.

For example, reaction with a dinucleophile such as a 1,2- or 1,3-diamine or diol could lead to the formation of a five- or six-membered ring fused to the pyrimidine. The specific reaction conditions would dictate the outcome and the nature of the resulting fused system. The synthesis of thiazolo[5,4-d]pyrimidines from 4,5-diaminopyrimidines illustrates a similar principle of ring fusion. researchgate.net These fused systems are of great interest as they can exhibit unique biological activities and are often found in natural products and pharmaceutical agents.

Role as a Privileged Scaffold and Versatile Building Block in Medicinal Chemistry Syntheses

The compound this compound holds a significant position in medicinal chemistry, primarily serving as a privileged scaffold and a versatile building block for the synthesis of a diverse array of biologically active molecules. Its structural framework, characterized by a pyrimidine core substituted with reactive chloro groups, a methyl group, and a fluorine atom, provides a unique combination of features that are highly advantageous for drug discovery and development.

The pyrimidine ring itself is a well-established privileged structure, frequently found in the core of molecules with a wide range of biological activities, including kinase inhibitors and nucleobase analogs. The dichlorinated nature of this compound offers medicinal chemists strategically positioned reactive sites. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of extensive compound libraries. This reactivity is crucial for exploring the structure-activity relationships (SAR) of new chemical entities.

The presence of the methyl group at the 2-position and the fluorine atom at the 5-position further refines the molecule's utility. The methyl group can influence the compound's steric and electronic properties, potentially enhancing binding affinity to biological targets. The fluorine atom, a common introduction in modern medicinal chemistry, can significantly modulate physicochemical properties such as lipophilicity and metabolic stability. It can also form favorable interactions, such as hydrogen bonds, with biological targets, thereby improving potency and pharmacokinetic profiles.

The versatility of the dichloromethylpyrimidine scaffold is evident in the synthesis of various targeted therapies. For instance, related structures like 2,4-dichloro-5-methylpyrimidine (B13550) have been instrumental in the development of dual proteolysis-targeting chimeras (PROTACs) that can degrade key proteins involved in cancer, such as FLT3, JAK2, and BRD4, which are implicated in acute myeloid leukemia. researchgate.netacs.orgsigmaaldrich.com Furthermore, the analogous 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343) serves as a key intermediate in the synthesis of the antihypertensive drug moxonidine. nih.gov These examples underscore the adaptability of the dichloromethylpyrimidine core in creating molecules that can interact with a wide range of biological systems.

The strategic placement of reactive and modulatory groups on the pyrimidine ring of this compound makes it an invaluable starting material for generating novel compounds with therapeutic potential across different disease areas, from oncology to cardiovascular medicine.

Research Findings on Dichloromethylpyrimidine Derivatives

To illustrate the utility of the dichloromethylpyrimidine scaffold, the following table summarizes derivatives synthesized from closely related starting materials and their observed biological activities.

Derivative ClassStarting MaterialBiological Target/Activity
Dual BET-Kinase PROTACs2,4-dichloro-5-methylpyrimidineFLT3, JAK2, BRD4 degradation (for AML) researchgate.netacs.orgsigmaaldrich.com
Antihypertensives5-Amino-4,6-dichloro-2-methylpyrimidineImidazoline receptor agonist (Moxonidine) nih.gov
Pyrimidine Derivatives4,6-dichloro-2-methyl-5-nitropyrimidineChemical Intermediate asianpubs.org

Advanced Spectroscopic and Crystallographic Elucidation of 4,6 Dichloro 5 Fluoro 2 Methylpyrimidine

Ultraviolet-Visible (UV-Vis) Spectroscopy:The electronic transitions within the molecule and its basic protonation behavior were to be explored using UV-Vis spectroscopy.

Unfortunately, without access to the primary spectral data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and experimental analysis are needed to be conducted and published to enable a comprehensive spectroscopic and crystallographic profile of 4,6-dichloro-5-fluoro-2-methylpyrimidine.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's weight and elemental composition. In the analysis of this compound, low-resolution mass spectrometry has been employed to identify its molecular ion.

Utilizing electrospray ionization (ESI), a soft ionization technique, the protonated molecular ions [M+H]⁺ have been observed. The resulting mass spectrum shows peaks at m/z 181 and 183. The presence of two major peaks with a 2-mass-unit difference and a characteristic intensity ratio is indicative of the two chlorine isotopes, ³⁵Cl and ³⁷Cl, present in the molecule.

A detailed analysis of the fragmentation pattern for this compound is not extensively reported in the available scientific literature. Such an analysis would typically involve the study of the breakdown of the molecular ion under specific conditions to elucidate the connectivity of the atoms and the stability of different fragments.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Despite the utility of this technique, a comprehensive single-crystal X-ray diffraction study for this compound is not available in the publicly accessible scientific literature. Consequently, detailed experimental data on its geometric parameters, intermolecular interactions, and crystal packing remains unelucidated.

Geometric Parameters: Bond Lengths, Bond Angles, Torsional Angles

Specific experimental data on the bond lengths, bond angles, and torsional angles for this compound are not available as a crystal structure has not been reported. Theoretical calculations could provide estimates for these parameters, but such studies have not been found in the reviewed literature.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, π-Stacking

The analysis of intermolecular interactions is crucial for understanding the supramolecular chemistry of a compound, which influences its physical properties. For this compound, the presence of nitrogen, fluorine, and chlorine atoms suggests the potential for various non-covalent interactions, including halogen bonding and π-stacking. However, without experimental crystallographic data, a definitive analysis of these interactions is not possible.

Crystal Packing and Supramolecular Assembly

The arrangement of molecules in the crystal lattice, known as crystal packing, and the resulting supramolecular assembly are determined by the intermolecular forces. As no single-crystal X-ray diffraction data has been published for this compound, information regarding its crystal packing and supramolecular architecture is currently unavailable.

Computational Chemistry and Theoretical Characterization of 4,6 Dichloro 5 Fluoro 2 Methylpyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to modern chemical research, providing a framework to predict molecular properties from first principles. Methods like Hartree-Fock (HF) and, more prominently, Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately for multi-electron systems.

Hartree-Fock (HF) is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While foundational, it neglects electron correlation, which can be a limitation for accurately predicting certain properties.

Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporate a degree of electron correlation, often leading to results in good agreement with experimental data for properties like molecular geometry, vibrational frequencies, and electronic structure. nih.govkarazin.ua For complex molecules like substituted pyrimidines, DFT methods, often paired with a suitable basis set like 6-311+G(d,p), are capable of providing reliable predictions of their behavior. karazin.ua

A critical first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. For 4,6-dichloro-5-fluoro-2-methylpyrimidine, the pyrimidine (B1678525) ring is expected to be nearly planar, a common feature for such aromatic heterocycles. nih.gov

The primary conformational flexibility in this molecule would arise from the orientation of the methyl group at the C2 position. While the barrier to rotation for a methyl group is typically low, computational analysis can confirm the most stable rotamer. The planarity of the molecule is influenced by the substitution pattern. For instance, the crystal structure of a related compound, 4,6-dichloro-5-methylpyrimidine, shows that the molecule is essentially planar. nih.gov DFT calculations would precisely determine the slight deviations from planarity caused by the substituents and provide optimized geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)

Note: The following data is illustrative of typical results from DFT calculations and is not from a published study on this specific molecule.

ParameterBond/AnglePredicted Value
Bond Lengths C4-Cl1.73 Å
C6-Cl1.73 Å
C5-F1.35 Å
N1=C21.34 Å
C2-N31.33 Å
C2-C(methyl)1.50 Å
Bond Angles Cl-C4-C5118.5°
F-C5-C6119.0°
N1-C2-N3126.0°
C4-N3-C2115.5°

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: Illustrative FMO Properties for this compound (DFT/B3LYP)

Note: The following data is illustrative of typical results from DFT calculations.

ParameterEnergy (eV)
E(HOMO) -7.25 eV
E(LUMO) -1.80 eV
HOMO-LUMO Gap (ΔE) 5.45 eV

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. This map is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the fluorine atom.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. Such regions would likely be found near the hydrogen atoms of the methyl group.

Green Regions: Represent neutral or zero potential.

The MEP surface would clearly show that the pyrimidine ring nitrogens are the most likely sites for protonation or interaction with Lewis acids.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This analysis provides quantitative insight into intramolecular interactions, such as charge transfer and hyperconjugation.

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the delocalization of electron density. For this compound, key interactions would include the hyperconjugation between the lone pairs of the nitrogen and halogen atoms (donors) and the antibonding π* orbitals of the pyrimidine ring (acceptors). The stabilization energy (E2) associated with these interactions measures their significance. This analysis helps to rationalize the molecule's electronic structure and stability beyond a simple localized bonding picture.

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, computational methods can predict the frequencies and intensities of a molecule's fundamental vibrational modes.

For this compound, DFT calculations can predict the characteristic stretching and bending frequencies for its various functional groups, including:

C-H stretching and bending of the methyl group.

Pyrimidine ring stretching and deformation modes.

C-Cl stretching frequencies.

C-F stretching frequency.

These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. Comparing the scaled theoretical spectrum with an experimental spectrum is a robust method for structural confirmation. Studies on similar halogenated cytosines have shown excellent agreement between DFT-calculated and observed spectra, validating this approach. nih.gov

Table 3: Illustrative Calculated Vibrational Frequencies for Key Modes in this compound

Note: The following data is illustrative of typical results from DFT calculations and does not represent experimental values.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Ring Stretching Pyrimidine C=N/C=C1550 - 1600
C-F Stretch Aryl-F1250 - 1300
C-H Asymmetric Stretch -CH₃~2980
C-H Symmetric Stretch -CH₃~2900
C-Cl Stretch Aryl-Cl700 - 800

Thermochemical Parameters Calculation (e.g., Enthalpies of Formation)

Thermochemical parameters, such as the enthalpy of formation, entropy, and Gibbs free energy, are fundamental to understanding the stability and reactivity of a chemical compound. These values dictate the energetics of chemical reactions and the position of chemical equilibria. For novel or specialized compounds like this compound, where experimental calorimetric data may be unavailable, computational methods are the primary source of this information.

Density Functional Theory (DFT) is a robust and widely used quantum mechanical modeling method for calculating these parameters. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine the electronic structure of a molecule, from which its total energy and, subsequently, its thermochemical properties are derived. The process typically involves geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm it as a true minimum on the potential energy surface and to derive thermal corrections.

While specific calculated values for this compound are not present in readily accessible literature, the table below outlines the key parameters that would be determined in such a computational study and the methods used.

Thermochemical ParameterDescriptionTypical Computational Method
Enthalpy of Formation (ΔHf°) The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It indicates the intrinsic stability of the molecule.DFT (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-311+G(d,p)), often combined with atomization or isodesmic reaction schemes for higher accuracy.
Standard Entropy (S°) A measure of the molecular disorder or randomness. It is calculated from vibrational, rotational, and translational contributions.Statistical thermodynamics based on frequencies calculated via DFT.
Gibbs Free Energy of Formation (ΔGf°) The free energy change upon formation from elements. It determines the spontaneity of the formation reaction under standard conditions.Calculated using the formula ΔGf° = ΔHf° - TΔSf°.
Heat Capacity (Cv) The amount of heat required to raise the temperature of the substance by one degree at constant volume.Derived from vibrational frequencies calculated via DFT.

This table represents a conceptual framework for the computational determination of thermochemical parameters.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum methods like DFT are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to view molecular behavior on a femtosecond timescale.

For a molecule like this compound, MD simulations can elucidate several key aspects:

Conformational Analysis: Although the pyrimidine ring is rigid, the simulation can explore the rotational dynamics of the methyl group.

Solvent Interactions: Placing the molecule in a simulated box of solvent (e.g., water, DMSO, chloroform) reveals how solvent molecules arrange around it. nih.gov This is crucial for understanding solubility and how the solvent might influence reaction mechanisms. Studies on the parent pyrimidine molecule in aqueous solution, for instance, have shown that it accepts one hydrogen bond per nitrogen atom from surrounding water molecules. nih.govacs.org

Transport Properties: Simulations can be used to predict properties like diffusion coefficients.

The insights from MD simulations are particularly valuable in a pharmaceutical context, where understanding how a molecule behaves in a biological (aqueous) environment is critical.

Simulation AspectInformation GainedRelevance
Solvation Shell Structure The arrangement and orientation of solvent molecules around the solute; identification of hydrogen bonding. nih.govPredicts solubility and influences the molecule's reactivity and bioavailability.
Radial Distribution Functions The probability of finding a solvent atom at a certain distance from a solute atom.Quantifies the strength and nature of solute-solvent interactions.
Conformational Sampling Exploration of different molecular conformations and their relative energies over time.Important for understanding flexibility and interaction with biological targets.
Diffusion Coefficient The rate at which the molecule moves through the solvent.Relates to transport properties and how quickly the molecule can reach a target site.

This table outlines the typical applications and outputs of an MD simulation for a small organic molecule.

In Silico Screening and Virtual Ligand Design Methodologies

The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and natural products. nih.gov Its ability to form multiple hydrogen bonds and engage in various interactions makes it an ideal core for designing new therapeutic agents. this compound, with its multiple reactive sites (two chlorine atoms) and modulatory groups (fluoro and methyl), is a prime candidate for use as a building block in drug discovery campaigns.

In silico (computer-based) screening and design methodologies leverage this potential by rapidly evaluating large libraries of virtual compounds. nih.govcapes.gov.br

Virtual Ligand Screening: In this approach, large databases of compounds (like ZINC15) are computationally "docked" into the active site of a target protein. youtube.comyoutube.com The software scores how well each ligand fits, predicting its binding affinity. This allows researchers to prioritize a smaller, more promising set of compounds for actual synthesis and testing.

Fragment-Based Design: this compound itself could be used as a starting "fragment." Its binding to a target could be identified, and then computational methods would be used to "grow" the fragment by adding new functional groups at the positions of the chlorine atoms to improve affinity and selectivity.

Library Design: This compound can serve as a core scaffold for building a combinatorial library. By computationally modeling the products of reacting the two chloro positions with a diverse set of amines, thiols, or alcohols, a virtual library can be created and screened in silico to identify the most promising derivatives. nih.gov

Screening/Design MethodDescriptionApplication for the Target Compound
Structure-Based Virtual Screening (SBVS) Uses the 3D structure of a biological target (e.g., an enzyme) to dock and score potential ligands.Screening libraries of compounds that could be synthesized from this compound.
Ligand-Based Virtual Screening (LBVS) Uses a known active molecule as a template to find other compounds with similar shapes or properties (pharmacophores). nih.govIf a derivative shows activity, this method can find other molecules with similar features.
Combinatorial Library Design Systematically creating a large virtual library of derivatives from a core scaffold and a set of reactants.Defining a virtual library based on reactions at the C4 and C6 chloro positions for subsequent screening.

This table summarizes key in silico methodologies where the target compound could be utilized.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models allow for the prediction of a compound's activity or properties without the need for experimental testing, accelerating the design and optimization process.

To build a QSAR/QSPR model, a set of related compounds (e.g., a series of substituted pyrimidines) is required for which the activity/property of interest has been measured. Then, for each compound, a variety of numerical "descriptors" are calculated to represent its structural, electronic, and physicochemical features.

For this compound, no specific QSAR models were found in the literature. However, it could be included in a training set to develop models for pyrimidine derivatives. The descriptors calculated for this molecule would be crucial for such a model.

Descriptor ClassExample Descriptors for this compoundInformation Encoded
Constitutional (2D) Molecular Weight, Number of H-bond acceptors (3), Number of rotatable bonds (0). ambeed.comBasic molecular composition and connectivity.
Topological (2D) Wiener Index, Balaban IndexDescribes the branching and shape of the molecular graph.
Geometrical (3D) Molecular Surface Area, Molecular VolumeEncodes the 3D size and shape of the molecule.
Quantum Chemical (3D) HOMO/LUMO energies, Dipole Moment, Atomic ChargesDescribes the electronic properties, reactivity, and polarity of the molecule.
Physicochemical LogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA). ambeed.comRelates to lipophilicity, solubility, and membrane permeability.

This table provides examples of molecular descriptors that would be calculated for the target compound in a QSAR/QSPR study. The values in parentheses are based on computational predictions for the related compound 4,6-Dichloro-5-fluoropyrimidine (B1312760).

By developing a model that links these descriptors to an activity (e.g., kinase inhibition), researchers could predict the activity of new, unsynthesized pyrimidine derivatives and prioritize the most promising candidates for synthesis.

Pharmacological Relevance and Biological Activity of 4,6 Dichloro 5 Fluoro 2 Methylpyrimidine Derivatives

General Therapeutic Potential of Pyrimidine (B1678525) Derivatives

The pyrimidine ring is a fundamental component of various biologically important molecules, including nucleic acids (cytosine, thymine (B56734), and uracil) and several vitamins and coenzymes. gsconlinepress.comeurekaselect.com This inherent biological significance has made pyrimidine derivatives a fertile ground for the development of new therapeutic agents. gsconlinepress.comgsconlinepress.com The versatility of the pyrimidine structure allows for extensive chemical modifications, leading to a wide array of pharmacological activities. mdpi.com

Derivatives of pyrimidine have been shown to possess a diverse range of therapeutic properties, including:

Anticancer gsconlinepress.comeurekaselect.commdpi.com

Antimicrobial (antibacterial and antifungal) gsconlinepress.comeurekaselect.commdpi.comproquest.com

Antiviral proquest.comresearchgate.net

Anti-inflammatory gsconlinepress.comeurekaselect.com

Anticonvulsant eurekaselect.comnih.gov

Antihypertensive gsconlinepress.commdpi.com

Antioxidant gsconlinepress.com

The ability of the pyrimidine nucleus to form hydrogen bonds and act as a bioisostere for other aromatic systems contributes to its capacity to interact with a multitude of biological targets. mdpi.com This has led to the successful development of numerous pyrimidine-based drugs for various clinical applications. gsconlinepress.comproquest.com

Anticancer Activity Profiling

The quest for novel and more effective anticancer agents has prominently featured pyrimidine derivatives, including those derived from 4,6-dichloro-5-fluoro-2-methylpyrimidine. Their anticancer effects are often attributed to their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival.

Enzyme Inhibition (e.g., Kinases, Dihydrofolate Reductase)

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell signaling and metabolism. nih.gov

Kinase Inhibition: Many pyrimidine derivatives have been designed as inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibitory activity against tyrosine kinases (TKs), PI3K, and cyclin-dependent kinases (CDKs) like CDK4/6. nih.gov The inhibition of these kinases can disrupt cell cycle progression and signaling pathways crucial for tumor growth. Some N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines have been reported as potent CDK2 inhibitors, demonstrating antiproliferative activity against a range of cancer cell lines. ijrpr.com

Dihydrofolate Reductase (DHFR) Inhibition: Folic acid analogues containing a pyrimidine core are known to inhibit dihydrofolate reductase (DHFR). youtube.com This enzyme is critical for the synthesis of tetrahydrofolate, a coenzyme essential for the synthesis of purines and thymidylate, which are building blocks of DNA. youtube.com By inhibiting DHFR, these compounds disrupt DNA replication and cell division in rapidly proliferating cancer cells. youtube.com

Other Enzyme Targets: Research has also explored the inhibitory effects of pyrimidine derivatives on other enzymes relevant to cancer. For example, some pyrimidine derivatives have been shown to inhibit glutathione (B108866) S-transferase (GST) and glutathione reductase (GR), enzymes that can contribute to drug resistance and the protection of cancer cells from oxidative stress. journalagent.comjuniperpublishers.com

Antimetabolite Mechanisms

Pyrimidine analogues can act as antimetabolites, interfering with the synthesis of nucleic acids by mimicking the natural pyrimidine bases. wikipedia.org This is a well-established mechanism for many anticancer drugs. nih.govyoutube.com

These fraudulent nucleotides can disrupt DNA and RNA synthesis in several ways:

Inhibition of Key Enzymes: They can be metabolized to nucleotide analogues that inhibit enzymes crucial for DNA synthesis, such as DNA polymerases and ribonucleotide reductase. nih.gov For instance, 5-Fluorouracil (B62378) (5-FU), a widely used pyrimidine analogue, inhibits thymidylate synthase, thereby blocking the production of thymidine, a necessary component of DNA. youtube.comwikipedia.org

Incorporation into Nucleic Acids: The analogue triphosphates can be incorporated into DNA or RNA. nih.gov This incorporation can terminate the growing nucleic acid chain or lead to miscoding, ultimately resulting in DNA damage and the induction of apoptosis (programmed cell death). nih.govnih.gov

The effectiveness of pyrimidine antimetabolites is often linked to their ability to be selectively activated within tumor tissues. youtube.com

Antimicrobial Efficacy

The increasing challenge of antimicrobial resistance has spurred the search for new antimicrobial agents, and pyrimidine derivatives have emerged as a promising class of compounds. gsconlinepress.comproquest.com Their structural similarity to biological molecules allows them to interact with microbial targets. proquest.comproquest.com

Antibacterial Spectrum (Gram-positive and Gram-negative Strains)

Numerous studies have demonstrated the antibacterial activity of pyrimidine derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. gsconlinepress.comproquest.comnih.gov

Broad-Spectrum Activity: Various synthesized pyrimidine derivatives have shown inhibitory effects against common pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.netias.ac.in Some derivatives have exhibited antibacterial activity comparable or even superior to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. researchgate.netias.ac.in

Specific Strain Activity: Research has identified specific pyrimidine derivatives with potent activity against particular bacterial strains. For example, certain trisubstituted pyrimidine derivatives have shown notable activity against staphylococcal infections and various Gram-positive and Gram-negative bacteria. nih.gov The presence of specific substituents, such as methoxy (B1213986) and halogen groups, on the pyrimidine ring has been shown to enhance antibacterial activity. nih.gov

Derivative ClassTested BacteriaNotable Findings
Sulfanilamide-pyrimidine compoundsVarious strainsEquipotent or better activity compared to norfloxacin. gsconlinepress.com
5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one derivativesPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliShowed antibacterial inhibition. ias.ac.in
3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivativesPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliHigher antibacterial inhibition compared to thiadiazole derivatives. ias.ac.in
Aminopyrimidines with a benzofuran (B130515) ringPseudomonas aeruginosa and Staphylococcus aureusShowed in vitro antibacterial activity. nih.gov

Antifungal Spectrum

Pyrimidine derivatives have also demonstrated significant potential as antifungal agents, with some compounds being developed as commercial fungicides for agricultural use. nih.govnih.govfrontiersin.org

Activity against Phytopathogenic Fungi: A number of novel pyrimidine derivatives have been synthesized and evaluated for their in vitro activity against a range of plant pathogenic fungi. nih.govresearchgate.net Some of these compounds have shown fungicidal activities that are more potent than existing commercial fungicides. nih.govresearchgate.net For instance, certain pyrimidine derivatives containing an amide moiety exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value significantly better than the commercial fungicide Pyrimethanil. nih.govfrontiersin.org

Activity against Human Pathogenic Fungi: Research has also focused on the activity of pyrimidine derivatives against human fungal pathogens like Candida albicans. proquest.comnih.gov Some synthesized pyrimidines have shown higher activity against C. albicans than the standard drug nystatin. nih.gov A novel pyrimidine-based chemical scaffold was identified to have broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus fumigatus. asm.org

Derivative ClassTested FungiNotable Findings
Pyrimidine derivatives with an amide moietyBotryosphaeria dothidea, Phomopsis sp., Botrytis cinereaSome compounds showed 100% inhibition against Phomopsis sp., superior to Pyrimethanil. nih.govfrontiersin.org
Various synthesized pyrimidine derivatives14 phytopathogenic fungiMany compounds possessed fungicidal activities, some more potent than control fungicides. nih.govresearchgate.net
Pyrimidine-based chemical scaffoldAspergillus fumigatus and other moldsShowed broad-spectrum antifungal activity. asm.org
Substituted pyrimidines with a benzofuran ringCandida albicansShowed antifungal activity. nih.gov

Antiviral Activity

The pyrimidine scaffold is a fundamental component of nucleosides, the building blocks of DNA and RNA. This inherent structural similarity has made pyrimidine derivatives, including those of this compound, a fertile ground for the development of antiviral agents. rsc.orgrsc.orgwjarr.comresearchgate.net These compounds often act by mimicking natural nucleosides and interfering with viral replication processes. nih.gov

Development as Nucleoside Analogues

The core strategy in developing antiviral drugs from this class of compounds involves their synthesis into nucleoside analogues. nih.gov These synthetic analogues are designed to be recognized by viral enzymes, particularly RNA-dependent RNA polymerase (RdRp), and incorporated into the growing viral genetic material. nih.gov This incorporation can lead to chain termination, effectively halting viral replication. wgtn.ac.nz

The synthesis of these nucleoside analogues is a multi-step process. It often begins with the modification of the pyrimidine base, followed by its coupling with a sugar moiety, such as D-ribofuranose. nih.gov The resulting nucleoside analogue can then be further modified to enhance its antiviral activity and cellular uptake. wgtn.ac.nz

Research has shown that fluorinated nucleoside analogues, in particular, exhibit potent antiviral properties. The introduction of a fluorine atom can enhance the metabolic stability of the compound and alter its electronic properties, leading to improved biological activity. mdpi.com For instance, the nucleoside analogue 4'-Fluorouridine (4'-FlU) has demonstrated broad-spectrum antiviral activity against several RNA viruses, including influenza A virus and SARS-CoV-2. nih.gov

Anti-inflammatory Properties

Beyond their antiviral potential, derivatives of this compound have demonstrated significant anti-inflammatory properties. rsc.orgnih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators. rsc.orgnih.gov

These compounds have been shown to suppress the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins, potent inflammatory molecules. nih.govmdpi.com By inhibiting COX-2, these derivatives can effectively reduce inflammation.

Furthermore, some pyrimidine derivatives have been found to inhibit the production of other inflammatory signaling molecules, such as tumor necrosis factor-alpha (TNF-α) and various interleukins. rsc.orgrsc.org This multi-faceted approach to inhibiting inflammatory pathways makes these compounds promising candidates for the development of new anti-inflammatory drugs. nih.gov

Exploration of Other Pharmacological Activities

The pharmacological versatility of this compound derivatives extends beyond their antiviral and anti-inflammatory effects. Researchers are actively exploring their potential in other therapeutic areas, including as antihypertensive, central nervous system (CNS)-active, and anticonvulsant agents. rsc.orgnih.gov

Antihypertensive Activity: Certain pyrimidine derivatives have been shown to possess blood pressure-lowering effects. nih.gov Their mechanism of action is often linked to vasodilation, which can be mediated through calcium channel antagonism and antioxidant pathways. nih.gov

CNS-Active and Anticonvulsant Properties: The pyrrolidine-2,5-dione ring, a structure related to the pyrimidine core, is a known pharmacophore for compounds active in the central nervous system, particularly those with anticonvulsant activity. nih.gov This has prompted investigations into the potential of pyrimidine derivatives to treat neurological disorders like epilepsy.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. Structure-Activity Relationship (SAR) studies of functionalized analogues of this compound have provided crucial insights into how different substituents influence their pharmacological profile. nih.govresearchgate.net

Influence of Halogen Substituents on Biological Profile

The presence and nature of halogen substituents on the pyrimidine ring play a critical role in determining the biological activity of these derivatives. nih.govmdpi.com Halogen atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its interaction with biological targets.

For instance, in the context of antiviral activity, the presence of a fluorine atom is often associated with enhanced potency. mdpi.comnih.gov Studies on halogenated benzimidazole (B57391) nucleosides have shown that bromo and chloro analogues can exhibit potent and selective activity against human cytomegalovirus (HCMV). nih.gov The specific position of the halogen on the ring can also have a profound impact on activity. mdpi.com

Impact of Methyl and Other Substitutions on Efficacy and Selectivity

The methyl group and other substitutions on the pyrimidine ring also exert a significant influence on the efficacy and selectivity of these compounds. acs.orgnih.gov The introduction of a methyl group can affect the molecule's conformation and its binding affinity to target proteins. researchgate.net

In some cases, the addition of a methyl group has been shown to enhance the thermodynamic favorability of a reaction, leading to increased reactivity. nih.gov The position of the methyl group is also crucial, with different positions leading to varying effects on the molecule's properties. nih.gov

Furthermore, the introduction of other functional groups can be used to fine-tune the pharmacological profile of the derivatives. For example, the addition of a piperazine (B1678402) group has been utilized in the development of dual-target inhibitors. acs.org

Interactive Data Table: Pharmacological Activities of Pyrimidine Derivatives

Derivative Class Pharmacological Activity Key Structural Features Mechanism of Action (where known) References
Nucleoside Analogues AntiviralPyrimidine core with sugar moietyInhibition of viral polymerases (e.g., RdRp) nih.govnih.gov
Fluorinated Pyrimidines Antiviral, Anti-inflammatoryFluorine substitutionEnhanced metabolic stability, altered electronics mdpi.comnih.gov
Halogenated Benzimidazoles Antiviral (HCMV)Dichloro, Bromo, Chloro substitutionsNot fully elucidated nih.gov
General Pyrimidine Derivatives Anti-inflammatoryVaried substitutionsCOX-2 inhibition, TNF-α suppression rsc.orgnih.govmdpi.com
Specific Pyrimidine Derivatives AntihypertensiveVaried substitutionsVasodilation, Ca++ channel antagonism nih.gov
Pyrrolidine-2,5-dione related AnticonvulsantRelated heterocyclic coreNot fully elucidated nih.gov

Future Research Directions and Challenges in 4,6 Dichloro 5 Fluoro 2 Methylpyrimidine Research

Sustainable and Scalable Synthetic Methodologies

The industrial production of 4,6-dichloro-5-fluoro-2-methylpyrimidine and its precursors has historically been hampered by methodological challenges that are both costly and environmentally taxing. Early synthetic routes for related dichlorofluoropyrimidines often involved the use of phosphorus oxychloride with a large excess of a base like dimethylaniline. google.com This approach is problematic on an industrial scale because the recovery and reuse of the base are difficult and expensive, and the process generates significant amounts of phosphate-laden wastewater, complicating disposal and environmental compliance. google.com

Another identified challenge lies in the starting materials; for instance, the synthesis of 4,6-dihydroxy-5-fluoropyrimidine, a key intermediate, has utilized formamidine (B1211174) hydrochloride as a condensing agent, which is noted for being relatively expensive and highly sensitive to moisture, making it less than ideal for large-scale industrial production. google.com

Future research is actively moving towards more sustainable and scalable synthetic processes. A primary goal is the development of methods that eliminate the need for stoichiometric bases and minimize the formation of problematic waste streams. google.com Innovations include processes that allow for the recovery and recycling of reagents like phosphorus oxychloride. google.com One patented method, for example, describes a process for preparing 4,6-dichloro-5-fluoropyrimidine (B1312760) that avoids the addition of bases and reduces phosphate-containing waste, thereby offering a more environmentally friendly and industrially viable alternative. google.com Further research will likely focus on catalytic systems, continuous flow chemistry, and the use of less hazardous reagents to enhance the green credentials and economic feasibility of synthesizing this important chemical intermediate.

Discovery of Novel Biological Targets for Therapeutic Intervention

Derivatives of the dichloromethylpyrimidine core have demonstrated significant therapeutic potential by interacting with a range of biological targets. A key area of success has been in the development of kinase inhibitors for oncology. For example, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been rationally designed as selective inhibitors of the epidermal growth factor receptor (EGFR), specifically targeting the T790M/L858R mutant prevalent in non-small cell lung cancer (NSCLC). nih.gov This work highlights the scaffold's utility in overcoming drug resistance. nih.gov

The versatility of the pyrimidine (B1678525) scaffold extends beyond EGFR. In a highly innovative approach, a 2,4-dichloro-5-methylpyrimidine (B13550) intermediate was used to create dual BET-kinase proteolysis-targeting chimeras (PROTACs). acs.org These molecules were designed to degrade not only the FLT3 kinase but also JAK2 and BRD4, offering a multi-pronged approach to tackle resistance in acute myeloid leukemia (AML). acs.org

Future research will undoubtedly seek to broaden the scope of biological targets for this compound derivatives. Based on the demonstrated activity of similar fluorinated pyrimidines, promising areas for exploration include:

G-Protein Coupled Receptors (GPCRs): 5-fluoro-4,6-dialkoxypyrimidine derivatives have been successfully developed as agonists for GPR119, a target for type 2 diabetes. researchgate.netnih.gov This suggests that the this compound core could be adapted to modulate other GPCRs involved in metabolic or inflammatory diseases.

Other Enzyme Families: The pyrimidine nucleus is a privileged structure in medicinal chemistry. Screening libraries of derivatives against other enzyme classes, such as phosphoinositide 3-kinases (PI3Ks), histone deacetylases (HDACs), or poly (ADP-ribose) polymerases (PARPs), could uncover entirely new therapeutic applications. rsc.org

Infectious Diseases: The inherent biological activity of pyrimidines also makes them attractive candidates for development as antiviral or antifungal agents. nih.govnih.gov

Integration of Advanced Computational Techniques for Rational Design

The development of potent and selective therapeutic agents is increasingly driven by advanced computational techniques, which allow for a more rational and efficient design process. Research on pyrimidine derivatives has already benefited significantly from these approaches. For instance, the design of selective EGFR inhibitors based on the 2,4-dichloro-6-methylpyrimidine scaffold was guided by molecular docking studies and based on the structure of existing drugs like AZD-9291. nih.gov Similarly, the development of dual BET-kinase PROTACs utilized docking models to identify suitable points for attaching linker chemistry to the parent inhibitor. acs.org

Future research in this area will likely see a deeper integration of more sophisticated computational methods to overcome complex design challenges:

Free Energy Perturbation (FEP): As demonstrated in the optimization of A1 adenosine (B11128) receptor antagonists, FEP simulations can provide highly accurate predictions of binding affinity, allowing researchers to prioritize the synthesis of the most promising compounds and better understand structure-activity relationships (SAR). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand within a protein's binding site over time, revealing key interactions and conformational changes that are missed by static docking models. This is crucial for designing inhibitors with improved residence time or for targeting allosteric sites.

Quantum Mechanics (QM) and Density Functional Theory (DFT): QM methods, such as DFT, can be used to study the electronic properties and reactivity of the this compound core. mdpi.com This understanding can guide the design of derivatives with improved chemical stability, metabolic profiles, and target engagement.

Artificial Intelligence and Machine Learning: AI-driven platforms can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, dramatically accelerating the discovery of novel drug candidates.

By combining these computational tools, researchers can build predictive models that guide the synthesis of molecules with a higher probability of success, saving time and resources in the drug discovery pipeline.

Addressing Challenges in Specificity and Efficacy Optimization

While the this compound scaffold is a valuable starting point, translating it into a successful therapeutic requires overcoming significant challenges in biological specificity and efficacy. A primary challenge is achieving selectivity for the desired target over related proteins to minimize off-target effects and associated toxicities.

Research on EGFR inhibitors derived from dichloromethylpyrimidine illustrates this challenge perfectly. The goal is not just to inhibit EGFR, but to selectively inhibit the mutated form (e.g., T790M/L858R) that drives cancer growth while sparing the wild-type EGFR present in healthy cells, thereby reducing side effects. nih.gov The discovery of compounds like L-18, which shows improved selectivity, demonstrates that this is an achievable, albeit challenging, goal. nih.gov

Efficacy optimization is another critical hurdle. This involves fine-tuning the molecule to maximize its desired biological effect at the lowest possible concentration. In the development of PROTACs using a dichloromethylpyrimidine intermediate, researchers found that the length and rigidity of the linker used to connect the kinase-binding element to the E3 ligase ligand were critical. acs.org Systematic modification led to compound 13e , which exhibited potent degradation of three target proteins (FLT3, JAK2, and BRD4) with low nanomolar DC₅₀ values, showcasing a significant enhancement in efficacy through structural optimization. acs.org

Future strategies to address these challenges will involve:

Structure-Based Design: Using high-resolution crystal structures of the target protein to design molecules that exploit unique features of the binding pocket, thereby enhancing selectivity.

Pharmacokinetic Profiling: Early assessment and optimization of absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound can reach its target in sufficient concentrations and for an adequate duration. For example, optimizing a lead GPR119 agonist involved reducing its potential to inhibit CYP2C9, a key metabolic enzyme. researchgate.netnih.gov

Allosteric Modulation: Designing compounds that bind to allosteric sites rather than the highly conserved active site, which can offer a powerful route to achieving greater selectivity.

By systematically addressing these optimization challenges, researchers can unlock the full therapeutic potential of novel agents derived from this compound.

Q & A

Basic: What synthetic strategies are recommended for preparing 4,6-Dichloro-5-fluoro-2-methylpyrimidine?

Answer:
A stepwise halogenation and alkylation approach is typically employed. Begin with a pyrimidine core and introduce chlorine atoms at positions 4 and 6 via nucleophilic aromatic substitution (NAS) using POCl₃ or PCl₅ under reflux. Fluorination at position 5 can be achieved using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures. Methylation at position 2 is best accomplished via alkylation agents like methyl iodide in the presence of a base (e.g., NaH). Monitor reaction progress using TLC or HPLC, and purify via recrystallization (e.g., acetonitrile) to isolate high-purity crystals .

Advanced: How can reaction conditions be optimized to minimize dehalogenation during fluorination?

Answer:
Competitive dehalogenation often occurs due to harsh fluorination conditions. To mitigate this:

  • Use milder fluorinating agents (e.g., Selectfluor®) to reduce side reactions.
  • Optimize solvent polarity (e.g., DMSO for controlled reactivity) and temperature (80–100°C).
  • Introduce protecting groups at sensitive positions (e.g., methyl at position 2 stabilizes the ring against nucleophilic attack).
  • Monitor intermediates via ¹⁹F NMR to track fluorine incorporation and detect early-stage dehalogenation .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

  • X-ray crystallography : Resolve the 3D structure, including bond angles and intermolecular interactions (e.g., Cl–N contacts at ~3.09–3.10 Å, as observed in analogous pyrimidines) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns; ¹⁹F NMR validates fluorination.
  • Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.
  • Elemental analysis : Verify purity and stoichiometry .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMOs) to identify reactive sites:

  • Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic behavior.
  • Simulate transition states for Suzuki-Miyaura coupling to optimize catalyst selection (e.g., Pd(PPh₃)₄).
  • Solvent effects (e.g., dielectric constant of DMF) can be modeled using polarizable continuum models (PCM). Validate predictions with experimental kinetic studies .

Basic: What are common impurities encountered during synthesis, and how are they characterized?

Answer:

  • Incomplete halogenation : Residual mono-chlorinated or non-fluorinated intermediates. Detect via LC-MS.
  • Methylation by-products : Over-alkylation at adjacent positions (e.g., N-methylation). Characterize using 2D NMR (COSY, HSQC).
  • Oxidation products : Hydroxyl or ketone derivatives formed under acidic conditions. Identify via IR spectroscopy (C=O stretches at ~1700 cm⁻¹) .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Purity validation : Use HPLC-MS to rule out degradation products (e.g., hydrolysis in aqueous buffers).
  • Stability testing : Assess compound integrity in DMSO or cell culture media; instability in DMSO can artificially reduce bioactivity .
  • Control for tautomerism : Pyrimidine tautomers (e.g., keto-enol forms) may exhibit varying binding affinities. Use ¹³C NMR to confirm dominant tautomeric states .

Basic: What crystallization strategies yield high-quality single crystals for X-ray analysis?

Answer:

  • Slow evaporation : Dissolve the compound in a solvent with moderate polarity (e.g., acetonitrile or ethyl acetate) and allow gradual evaporation at 4°C.
  • Layered diffusion : Layer a poor solvent (e.g., hexane) over a concentrated solution in a good solvent (e.g., DCM) to induce nucleation.
  • Temperature gradients : Use a programmable oven to cycle between 25°C and 40°C to optimize crystal growth .

Advanced: How do substituent electronic effects influence the compound’s reactivity in heterocyclic transformations?

Answer:

  • Electron-withdrawing groups (Cl, F) : Activate the pyrimidine ring for NAS at positions 4 and 6 but deactivate position 5 for electrophilic substitution.
  • Methyl group (position 2) : Induces steric hindrance, directing reactions to less hindered sites.
  • Fluorine’s resonance effects : Enhance π-stacking in crystal lattices, impacting solubility and solid-state reactivity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., HCl gas during synthesis).
  • Waste disposal : Segregate halogenated waste and partner with certified agencies for incineration.
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Advanced: What strategies improve yield in regioselective functionalization of this compound?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., trimethylsilyl) to steer reactions to specific positions.
  • Metal catalysis : Use Pd-catalyzed C–H activation for arylation at position 5.
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity by optimizing microwave power and solvent dielectric properties .

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4,6-Dichloro-5-fluoro-2-methylpyrimidine
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4,6-Dichloro-5-fluoro-2-methylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.